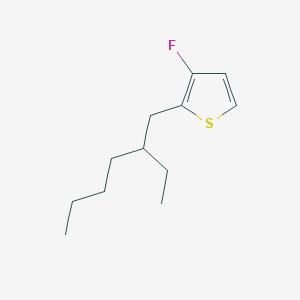

2-(2-Ethylhexyl)-3-fluorothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Ethylhexyl)-3-fluorothiophene (CAS No.: 2189704-71-8) is a fluorinated thiophene derivative featuring a branched 2-ethylhexyl substituent. This compound combines the electron-withdrawing properties of fluorine with the steric bulk of the ethylhexyl group, making it relevant in organic electronics, specialty polymers, and pharmaceuticals. The ethylhexyl moiety enhances solubility in nonpolar solvents, while fluorine improves oxidative stability and modulates electronic properties such as charge carrier mobility .

The synthesis of such compounds typically involves transition metal-catalyzed cross-coupling reactions, as demonstrated in related ethylhexyl-functionalized thiophene derivatives like enantiopure EH-DNTTs (dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophenes) . However, the fluorine substitution at the 3-position introduces additional challenges in regioselectivity during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylhexyl)-3-fluorothiophene typically involves the fluorination of a thiophene derivative followed by the introduction of the ethylhexyl group. One common method is the direct fluorination of 3-bromothiophene using a fluorinating agent such as silver fluoride (AgF) or cesium fluoride (CsF) under controlled conditions. The resulting 3-fluorothiophene is then subjected to a Grignard reaction with 2-ethylhexylmagnesium bromide to introduce the ethylhexyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylhexyl)-3-fluorothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol or thioether.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Amino or thiol-substituted thiophenes.

Scientific Research Applications

2-(2-Ethylhexyl)-3-fluorothiophene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexyl)-3-fluorothiophene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethylhexyl-Substituted Thiophenes Without Fluorine

Examples include rac-EH-DNTT and enantiopure R-/S-EH-DNTT (from ). Key differences:

Key Insight: Fluorine lowers the HOMO level, improving air stability but slightly reducing charge mobility compared to non-fluorinated EH-DNTTs.

Fluorothiophenes with Alternative Alkyl Chains

Compounds like 3-fluorothiophene with linear alkyl chains (e.g., octyl or dodecyl) differ in steric and solubility properties:

| Property | This compound | Linear Alkyl Fluorothiophene |

|---|---|---|

| Solubility | High in toluene, THF | Lower (linear chains less bulky) |

| Crystallinity | Amorphous (branched chain disrupts packing) | Semi-crystalline |

| Thermal Stability | Decomposition >250°C | ~200–220°C |

Key Insight : The branched ethylhexyl group reduces crystallinity, favoring solution-processable applications like inkjet printing .

Other 2-Ethylhexyl-Functionalized Compounds

a) 2-Ethylhexyl Methacrylate (2-EHMA F)

A monomer used to impart hydrophobicity and flexibility in polymers ():

| Property | This compound | 2-EHMA F |

|---|---|---|

| Reactivity | Electrophilic substitution (thiophene core) | Radical polymerization |

| Applications | Organic semiconductors | Coatings, adhesives |

b) Bis(2-ethylhexyl) Phthalate (BEHP)

| Property | This compound | BEHP |

|---|---|---|

| Toxicity | Not fully characterized | Endocrine disruptor |

| Environmental Impact | Limited data | Ubiquitous pollutant |

Key Insight : While ethylhexyl groups enhance solubility across these compounds, their core structures dictate divergent applications and environmental behaviors.

Biological Activity

2-(2-Ethylhexyl)-3-fluorothiophene is a fluorinated thiophene derivative that has garnered attention in recent years due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and an ethylhexyl side chain, is being studied for its effects on various biological systems, including antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiophene ring substituted with a fluorine atom at the 3-position and an ethylhexyl group at the 2-position, which influences its solubility and biological interactions.

Target Enzymes

Research indicates that thiophene derivatives, including this compound, primarily target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes are crucial in the synthesis of prostaglandins and leukotrienes, mediators of inflammation.

Mode of Action

The compound interacts with its targets through noncovalent interactions, which may include hydrogen bonding and hydrophobic interactions. This interaction potentially alters the biochemical pathways associated with inflammation and cancer cell proliferation.

Antimicrobial Properties

Studies have shown that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating their potency .

Anticancer Activity

In vitro studies have suggested that fluorinated thiophenes can inhibit cancer cell growth. For example, modifications at the C-2 position with halogens have been linked to enhanced cytotoxicity against cancer cell lines such as HepG2 and Caco-2. The observed IC50 values for these compounds were comparable to established chemotherapeutics like doxorubicin .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various thiophene derivatives, this compound showed promising antibacterial activity against clinically relevant strains. The compound's structural features contributed to its ability to disrupt bacterial cell membranes .

- Cytotoxicity in Cancer Research : A series of experiments assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound induced apoptosis and cell cycle arrest in treated cells, highlighting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physicochemical properties such as solubility and permeability. These factors affect its bioavailability and distribution within biological systems . Additionally, studies on similar compounds suggest that fluorination can enhance metabolic stability and cellular uptake .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary studies indicate low toxicity profiles in vitro; however, further research is required to evaluate long-term effects and potential side effects in vivo.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Ethylhexyl)-3-fluorothiophene, and what purification methods ensure high yield?

Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorination at the 3-position of the thiophene ring can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions. The 2-ethylhexyl group is introduced via alkylation, requiring catalysts such as palladium complexes or Lewis acids. Critical parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .

Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Purity (>95%) is confirmed via HPLC or GC-MS .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : 1H and 19F NMR identify substituent positions and confirm fluorine incorporation. For example, the 3-fluorothiophene proton shows a distinct downfield shift (~7.2 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS validates the molecular ion peak (e.g., m/z 242.1 for C12H19FS) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, though crystallization may require slow evaporation in dichloromethane/hexane .

Q. What are the stability and storage recommendations for this compound?

this compound is sensitive to light and moisture. Storage at –20°C under nitrogen or argon in amber vials prevents degradation. Stability assessments via TGA/DSC show decomposition above 200°C, making it suitable for high-temperature applications .

Advanced Research Questions

Q. How do substituents (ethylhexyl, fluorine) influence the compound’s electronic properties and reactivity?

- Fluorine’s electronic effects : The electronegative fluorine atom withdraws electron density, polarizing the thiophene ring and enhancing electrophilic substitution reactivity at the 5-position. Computational studies (DFT) reveal a 0.15 eV reduction in HOMO-LUMO gap compared to non-fluorinated analogs .

- Ethylhexyl’s steric effects : The branched alkyl chain increases hydrophobicity (logP ≈ 4.2) and steric hindrance, slowing nucleophilic attacks but improving solubility in organic matrices .

Q. What mechanistic insights explain discrepancies in reported reaction yields for derivatives of this compound?

Contradictions arise from:

- Catalyst variability : Palladium vs. copper catalysts in cross-coupling reactions yield 60–85% efficiency differences due to competing side reactions (e.g., homocoupling) .

- Reaction atmosphere : Oxygen-sensitive steps (e.g., Grignard additions) require rigorous inert conditions; trace oxygen lowers yields by 15–20% .

Mitigation involves kinetic studies (e.g., in situ IR monitoring) to optimize reagent stoichiometry and reaction time .

Q. How can computational modeling predict the compound’s interactions in supramolecular systems?

- Molecular docking : Simulations using AutoDock Vina assess binding affinity with biological targets (e.g., enzyme active sites). The fluorothiophene moiety shows preferential π-π stacking with aromatic residues .

- MD simulations : Trajectories in lipid bilayers predict membrane permeability, guided by the ethylhexyl group’s lipophilicity .

- InChI-based databases : PubChem CID and DSSTox DTXSID entries enable rapid retrieval of physicochemical data for QSAR modeling .

Q. Methodological Notes

Properties

Molecular Formula |

C12H19FS |

|---|---|

Molecular Weight |

214.34 g/mol |

IUPAC Name |

2-(2-ethylhexyl)-3-fluorothiophene |

InChI |

InChI=1S/C12H19FS/c1-3-5-6-10(4-2)9-12-11(13)7-8-14-12/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

RJWWALPDHADCLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC1=C(C=CS1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.